Cas no 67104-89-6 (1lambda6,2,6-thiadiazinane-1,1-dione)

1lambda6,2,6-thiadiazinane-1,1-dione structure
67104-89-6 structure
商品名:1lambda6,2,6-thiadiazinane-1,1-dione
CAS番号:67104-89-6
MF:C3H8N2O2S
メガワット:136.17282
MDL:MFCD09954461
CID:1038226
PubChem ID:12412512

1lambda6,2,6-thiadiazinane-1,1-dione 化学的及び物理的性質

名前と識別子

    • 1,2,6-Ehiadiazine 1,1-dioxide
    • 1,2,6-EHIADIAZINANE 1,1-DIOXIDE
    • 1,2,6-Thiadiazinane 1,1-dioxide
    • 1lambda6,2,6-thiadiazinane-1,1-dione
    • MDL: MFCD09954461
    • インチ: InChI=1S/C3H8N2O2S/c6-8(7)4-2-1-3-5-8/h4-5H,1-3H2
    • InChIKey: VODZRKXBWJKZLE-UHFFFAOYSA-N
    • ほほえんだ: C1CNS(=O)(=O)NC1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 8
  • 回転可能化学結合数: 0

1lambda6,2,6-thiadiazinane-1,1-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM123539-1g
1,2,6-thiadiazinane 1,1-dioxide
67104-89-6 95%
1g
$875 2022-06-10
Enamine
EN300-245079-10.0g
1lambda6,2,6-thiadiazinane-1,1-dione
67104-89-6 95%
10.0g
$6052.0 2024-06-19
Enamine
EN300-245079-0.05g
1lambda6,2,6-thiadiazinane-1,1-dione
67104-89-6 95%
0.05g
$162.0 2024-06-19
Ambeed
A120700-250mg
1,2,6-Thiadiazinane 1,1-dioxide
67104-89-6 95%
250mg
$259.0 2025-03-04
Crysdot LLC
CD11075245-1g
1,2,6-Thiadiazinane 1,1-dioxide
67104-89-6 95+%
1g
$377 2024-07-18
A2B Chem LLC
AV85906-100mg
1,2,6-Thiadiazinane 1,1-dioxide
67104-89-6 95%
100mg
$120.00 2024-04-19
A2B Chem LLC
AV85906-250mg
1,2,6-Thiadiazinane 1,1-dioxide
67104-89-6 95%
250mg
$204.00 2024-04-19
Ambeed
A120700-1g
1,2,6-Thiadiazinane 1,1-dioxide
67104-89-6 95%
1g
$692.0 2025-03-04
eNovation Chemicals LLC
Y1266768-100mg
1lambda6,2,6-thiadiazinane-1,1-dione
67104-89-6 95%
100mg
$190 2025-02-19
eNovation Chemicals LLC
Y1266768-100mg
1lambda6,2,6-thiadiazinane-1,1-dione
67104-89-6 95%
100mg
$190 2025-02-21

1lambda6,2,6-thiadiazinane-1,1-dione 関連文献

1lambda6,2,6-thiadiazinane-1,1-dioneに関する追加情報

Introduction to 1,2,6-Ehiadiazine 1,1-dioxide (CAS No: 67104-89-6)

1,2,6-Ehiadiazine 1,1-dioxide, identified by the Chemical Abstracts Service Number (CAS No) 67104-89-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of diazines, which are characterized by the presence of two nitrogen atoms in a six-membered aromatic ring system. The unique structural and electronic properties of 1,2,6-Ehiadiazine 1,1-dioxide make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of 1,2,6-Ehiadiazine 1,1-dioxide consists of a central benzene-like ring substituted with two nitrogen atoms and an oxygen atom at the 1-position. This arrangement imparts distinct reactivity and stability to the compound, making it suitable for further functionalization and derivatization. The presence of multiple heteroatoms also enhances its potential as a bioactive molecule, capable of interacting with biological targets in complex ways.

In recent years, there has been a growing interest in exploring the pharmacological properties of heterocyclic compounds like 1,2,6-Ehiadiazine 1,1-dioxide. Research studies have demonstrated its potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The compound's ability to modulate biological pathways through selective binding to target proteins has made it an attractive scaffold for drug design.

One of the most compelling aspects of 1,2,6-Ehiadiazine 1,1-dioxide is its versatility in chemical modification. The electron-rich nature of the diazine ring allows for the introduction of diverse functional groups at different positions, enabling the synthesis of a wide range of derivatives with tailored biological activities. This flexibility has been exploited in several research endeavors aimed at identifying more potent and selective pharmacological agents.

The synthesis of 1,2,6-Ehiadiazine 1,1-dioxide typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including catalytic processes that enhance efficiency and minimize waste. These advancements have not only improved the accessibility of the compound but also paved the way for large-scale production.

The pharmacological evaluation of 1,2,6-Ehiadiazine 1,1-dioxide has revealed several promising properties. In vitro studies have shown that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. The mechanism of action appears to involve disruption of essential cellular processes such as DNA replication and protein synthesis. Additionally, preliminary investigations suggest that it may have anti-inflammatory effects by inhibiting key pro-inflammatory cytokines.

The anticancer potential of 1,2,6-Ehiadiazine 1,1-dioxide has also been explored in recent research. Studies indicate that this compound can induce apoptosis in cancer cell lines by activating stress signaling pathways. Its ability to selectively target malignant cells while sparing healthy cells makes it a promising candidate for further development as an anticancer therapeutic agent. Further preclinical studies are needed to fully elucidate its efficacy and safety profile.

The chemical stability and solubility profile of 1,2,6-Ehiadiazine 1,1-dioxide are critical factors that influence its pharmaceutical applicability. Research has focused on optimizing storage conditions and formulating derivatives that enhance solubility while maintaining stability. These efforts have led to the development of more effective delivery systems that improve bioavailability and therapeutic efficacy.

The future direction of research on 1,2-Ehiadiazine -dioxide (CAS No: 67104-89-6) is likely to focus on refining its pharmacological properties through structural optimization and exploring novel therapeutic applications. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into clinical reality. The growing body of evidence supporting the potential of this compound underscores its importance as a valuable asset in modern drug discovery.

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